molecular formula C4H8NaO2 B001124 Sodium butyrate CAS No. 156-54-7

Sodium butyrate

Cat. No.: B001124
CAS No.: 156-54-7
M. Wt: 111.09 g/mol
InChI Key: SWEYNHYBJHPVJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Aqueous Dissociation and Ionization

Sodium butyrate readily dissociates in aqueous solutions to form sodium cations (Na⁺) and butyrate anions (C₃H₇COO⁻). This ionization underpins its solubility and bioavailability:NaC4H7O2H2ONa++C3H7COO\text{NaC}_4\text{H}_7\text{O}_2\xrightarrow{\text{H}_2\text{O}}\text{Na}^++\text{C}_3\text{H}_7\text{COO}^-Key Properties :

  • Solubility: 100 g/100 mL (water at 25°C)
  • Optimal transport pH: ~5.5 in colonic environments

Acid-Base Reactions

Butyrate ions react with strong acids to regenerate butyric acid (HC₄H₇O₂), a reaction critical for its role in gastrointestinal pH regulation:C3H7COO+H+HC4H7O2\text{C}_3\text{H}_7\text{COO}^-+\text{H}^+\rightarrow \text{HC}_4\text{H}_7\text{O}_2Applications :

  • Buffering agent in gut environments, maintaining luminal pH stability .
  • Releases butyric acid, which inhibits histone deacetylases (HDACs) at millimolar concentrations .

Oxidation Reactions

This compound exhibits redox sensitivity, particularly under strong oxidizing conditions. While specific oxidation pathways remain understudied, its incompatibility with oxidizers (e.g., peroxides) is documented .

Thermal Stability :

  • Decomposes at temperatures >300°C, yielding CO₂, water, and sodium carbonate residuals .

Coordination Chemistry

Butyrate ions can act as ligands in metal coordination complexes, though such reactions are less explored. Experimental studies suggest potential interactions with transition metals like iron, modulating microbial metabolism in anaerobic environments .

Biochemical Modifications

While not classical chemical reactions, this compound’s biochemical interactions are mechanistically significant:

Histone Deacetylase (HDAC) Inhibition

  • Inhibits HDACs (IC₅₀ ~0.1–0.5 mM), leading to histone hyperacetylation .
  • Mechanism: Competes with Zn²⁺ at HDAC active sites, disrupting epigenetic regulation .

NF-κB and NLRP3 Pathway Suppression

  • Blocks phosphorylation of IκB and p65 subunits, reducing pro-inflammatory cytokine expression (e.g., IL-6, IL-1β) .
  • Dose-dependent inhibition of NLRP3 inflammasome activation (Figure 3, ).

Scientific Research Applications

Gut Health

Mechanisms of Action
Sodium butyrate is primarily known for its role in gut health. It serves as a crucial energy source for colonocytes (intestinal epithelial cells), promoting their growth and differentiation. This short-chain fatty acid (SCFA) enhances the intestinal barrier function, reduces inflammation, and modulates the gut microbiota composition.

Case Studies

  • Inflammatory Bowel Disease (IBD) : Research indicates that this compound can ameliorate symptoms of IBD, including Crohn's disease and ulcerative colitis. A study demonstrated that this compound treatment led to significant improvements in clinical scores and histological evaluations of colonic inflammation in animal models .
  • Animal Nutrition : In livestock, this compound supplementation has been shown to enhance growth performance and gut health by reducing the incidence of gastrointestinal diseases. For instance, a study reported improved feed efficiency and lower mortality rates in piglets fed this compound .

Cancer Therapy

Mechanisms of Action
this compound acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression related to cell cycle regulation and apoptosis. This property makes it a candidate for cancer therapy, particularly in colorectal cancer (CRC).

Case Studies

  • Colorectal Cancer : this compound has been shown to induce apoptosis in various human colon carcinoma cell lines through mechanisms independent of p53 pathways. A review highlighted that this compound treatment resulted in significant reductions in tumor cell proliferation .
  • Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy. For example, its synergistic effects with curcumin have been explored in preclinical models of allergic asthma, indicating potential applications beyond traditional cancer therapies .

Metabolic Regulation

Mechanisms of Action
this compound is implicated in metabolic health through its effects on insulin sensitivity and energy expenditure. It influences the secretion of hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism.

Case Studies

  • Diabetes Management : Research has shown that this compound improves insulin sensitivity in diabetic mice models. A notable study found that administration of this compound led to enhanced glucose tolerance and reduced fasting blood glucose levels .
  • Weight Management : this compound's role in regulating appetite and energy expenditure has been investigated as a potential strategy for obesity management. Its anti-inflammatory properties may also contribute to reducing obesity-related complications .

Neuroprotection

Mechanisms of Action
The gut-brain axis is an emerging area of research where this compound's neuroprotective effects are being explored. It may help reduce neuroinflammation and promote cognitive function.

Case Studies

  • Neurodegenerative Disorders : Emerging studies suggest that this compound may provide protective effects against neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory pathways and promoting neuronal health .
  • Mental Health : this compound has been linked to improved mood and cognitive functions due to its influence on neurotransmitter regulation and brain-derived neurotrophic factor (BDNF) levels .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/Case Studies
Gut HealthEnergy source for colonocytes; anti-inflammatoryImproved IBD symptoms; enhanced livestock growth performance
Cancer TherapyHDAC inhibition; apoptosis inductionInduces apoptosis in CRC cell lines; synergistic effects with curcumin
Metabolic RegulationImproves insulin sensitivity; regulates GLP-1Enhances glucose tolerance; aids in weight management
NeuroprotectionReduces neuroinflammation; promotes BDNFProtective effects against Alzheimer's; improves mood

Comparison with Similar Compounds

Sodium butyrate is often compared with other short-chain fatty acids (SCFAs) like acetate and propionate. While all SCFAs have beneficial effects on gut health, this compound is unique in its potent HDAC inhibitory activity . Similar compounds include:

This compound stands out due to its strong HDAC inhibitory activity and its wide range of applications in scientific research and medicine.

Q & A

Basic Research Questions

Q. What experimental approaches are used to investigate sodium butyrate’s role in chromatin structure modulation?

this compound acts as a histone deacetylase (HDAC) inhibitor, altering chromatin accessibility. A common method involves treating mammalian cells (e.g., HeLa or CV-1 cells) with this compound (1–5 mM) post-transfection to assess plasmid expression efficiency via reporter gene assays. Stable transformation rates can increase from 10% to 40% in treated cells due to enhanced promoter activity (e.g., SV40 promoter) . Researchers should include controls for dose-dependent effects and use chromatin immunoprecipitation (ChIP) to validate histone acetylation levels.

Q. How does this compound influence osteoclast differentiation in vitro?

RAW264.7 cells are induced with RANKL and treated with this compound (0.25–5.00 mM). Cell viability is assessed via CCK-8 assays, while osteoclast differentiation is quantified using TRAP staining and bone resorption pit assays. At 1.00 mM, this compound significantly reduces osteoclast formation and inhibits NF-κB pathway activation (measured by Western blot). Researchers should optimize concentrations to avoid apoptosis (observed at ≥1.00 mM) and include solvent-only controls .

Q. What methodologies are used to study this compound’s anti-inflammatory effects in animal models?

In colitis or gut microbiota studies, this compound is administered orally or via coated formulations (e.g., 2 kg/T in feed) to mice or livestock. Outcomes include histopathological analysis of intestinal mucosa, cytokine profiling (ELISA), and 16S rRNA sequencing for microbiota shifts. Dose-response studies must compare free vs. coated forms to assess bioavailability differences .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-apoptotic vs. pro-differentiation effects be reconciled?

Discrepancies arise from cell type-specific responses and concentration gradients. For example, erythroleukemic cells differentiate into hemoglobin-producing cells at low doses (0.5–1.0 mM) but undergo apoptosis at higher doses (>2.0 mM). To resolve contradictions, researchers should:

  • Perform time-course experiments to track early differentiation markers (e.g., histone acetylation) vs. late apoptosis signals (e.g., caspase-3 activation).
  • Use RNA-seq to identify divergent pathways (e.g., death receptor vs. mitochondrial pathways) .

Q. What strategies optimize this compound delivery in aquatic research to minimize cytotoxicity?

Nano-coated this compound (e.g., lipid-encapsulated forms) reduces cytotoxicity in fish models. Researchers should:

  • Conduct pharmacokinetic studies to measure plasma butyrate levels post-administration.
  • Compare growth performance (e.g., feed conversion ratios) and gene expression (qPCR for PepT1 transporters) between coated and uncoated formulations.
  • Use LC-MS to validate sustained release kinetics .

Q. How can this compound’s dual role in HDAC inhibition and gut microbiota modulation be experimentally disentangled?

To isolate HDAC effects from microbiota-mediated outcomes:

  • Use germ-free animal models to eliminate microbiota interactions.
  • Compare transcriptomic profiles (RNA-seq) of intestinal epithelial cells treated with this compound vs. butyrate-producing probiotic strains.
  • Validate findings with HDAC-specific inhibitors (e.g., trichostatin A) as positive controls .

Q. Methodological Considerations

  • Dose Optimization : Always perform preliminary cytotoxicity assays (e.g., MTT/CCK-8) across a range of concentrations (0.25–5.00 mM) to identify non-apoptotic thresholds .
  • Controls : Include solvent controls (e.g., PBS) and positive controls (e.g., known HDAC inhibitors) to validate specificity .
  • Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to contextualize omics data and address literature gaps (e.g., conflicting NF-κB vs. apoptotic signaling) .

Properties

CAS No.

156-54-7

Molecular Formula

C4H8NaO2

Molecular Weight

111.09 g/mol

IUPAC Name

sodium;butanoate

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

SWEYNHYBJHPVJL-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)O.[Na]

Appearance

Assay:≥95% (NMR)A crystalline solid

melting_point

251.0 °C

Key on ui other cas no.

156-54-7

physical_description

White powder;  [MSDSonline]

Pictograms

Irritant; Health Hazard

Synonyms

Acid, Butanoic
Acid, Butyric
Butanoic Acid
Butyrate, Magnesium
Butyrate, Sodium
Butyric Acid
Butyric Acid Magnesium Salt
Butyric Acid, Sodium Salt
Dibutyrate, Magnesium
Magnesium Butyrate
Magnesium Dibutyrate
Sodium Butyrate

vapor_pressure

0.00000015 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

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